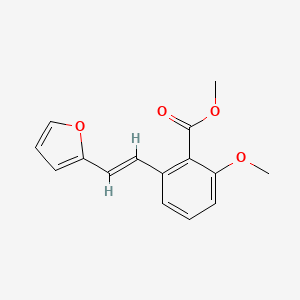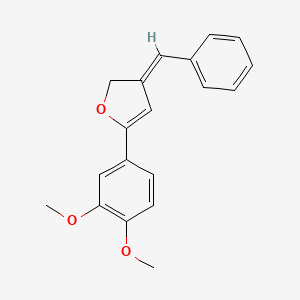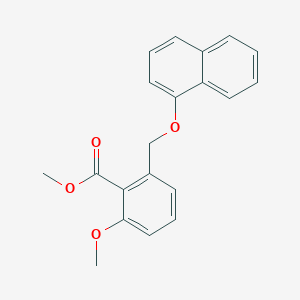![molecular formula C16H15BrO4 B6339417 3-Bromo-6-hydroxy-2-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester; 95% CAS No. 1171924-27-8](/img/structure/B6339417.png)
3-Bromo-6-hydroxy-2-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester; 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-Bromo-6-hydroxy-2-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester” belongs to the class of organic compounds known as indenes and isoindenes . These are compounds containing an indene moiety (which consists of a cyclopentadiene fused to a benzene ring), or an isoindene moiety (which consists of a cyclopentadiene fused to a cyclohexadiene ring) .
Molecular Structure Analysis
The molecular structure of this compound has been studied using X-ray diffraction . The crystal structure of estrogen receptor beta complexed with a similar compound, “3-Bromo-6-hydroxy-2-(4-hydroxy-phenyl)-inden-1-one”, has been deposited in the Protein Data Bank .Aplicaciones Científicas De Investigación
Environmental Presence and Health Implications
The presence and effects of parabens and their derivatives (which are structurally related to 3-Bromo-6-hydroxy-2-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester) in various environments have been a subject of research. Studies have shown that parabens, as esters of para-hydroxybenzoic acid, are widely used in cosmetics, personal care products, pharmaceuticals, and foodstuff. Their occurrence and fate in aquatic environments and human exposure have been monitored due to potential health implications, including endocrine disruption (Haman et al., 2015; Zhang et al., 2020).
Analytical Method Developments
Research has been dedicated to developing analytical methods for identifying and quantifying paraben concentrations, particularly in cosmetic products. The importance and amount of methyl paraben, a compound with structural similarities to 3-Bromo-6-hydroxy-2-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester, have been studied extensively. Techniques like spectrophotometric methods, HPLC, Electrokinetic capillary electrophoresis, and spectrofluorimetric methods are used for this purpose (Mallika J.B.N et al., 2014).
Enzyme Action and Microbial Polymers
Research on enzyme action and microbial polymers has also intersected with compounds structurally related to 3-Bromo-6-hydroxy-2-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester. Studies have explored the enzyme-hydrolyzing actions of various tissues in rabbits using esters as substrates, revealing intricate details about enzyme actions and physiological behavior (Noyes et al., 1926). Additionally, Polyhydroxyalkanoates (PHAs), microbial polymers formed from ester bonds, have been extensively studied for their biodegradable and biocompatible nature, shedding light on the biosynthesis and potential applications of these materials (Amara, 2010).
Biomarker Studies
Alkyl protocatechuates, which are structurally related to parabens and hence could share similarities with 3-Bromo-6-hydroxy-2-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester, have been identified as novel urinary biomarkers for exposure to p-hydroxybenzoic acid esters (parabens). These findings highlight the significance of hydroxylation in the metabolism of parabens and suggest the importance of these derivatives in accurately estimating human exposure to such compounds (Wang & Kannan, 2013).
Mecanismo De Acción
Target of Action
The primary targets of the compound are Estrogen receptor beta and Nuclear receptor coactivator 1 . These receptors play a crucial role in mediating the effects of hormones and regulating gene expression.
Mode of Action
It is known to interact with its targets, potentially influencing their activity and resulting in changes at the cellular level .
Propiedades
IUPAC Name |
methyl 3-bromo-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO4/c1-21-16(20)15-12(13(17)8-9-14(15)19)7-4-10-2-5-11(18)6-3-10/h2-3,5-6,8-9,18-19H,4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWYWANCNYBFBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1CCC2=CC=C(C=C2)O)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-4,6-dihydroxy-benzoic acid ethyl ester](/img/structure/B6339348.png)
![2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid](/img/structure/B6339358.png)
![3,5-Dibromo-2-[2-(5-chloro-thiophen-2-yl)-vinyl]-4,6-dihydroxy-benzoic acid ethyl ester](/img/structure/B6339361.png)

![2-[2-(2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339372.png)

![2-[2-(5-Chloro-thiophen-2-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339400.png)
![2-[2-(4-Chloro-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B6339412.png)

![2-[2-(3-Diethylamino-1-oxo-1H-benzo[f]chromen-2-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339430.png)

![2-{2-[5-(4-Benzyloxy-phenyl)-thiophen-2-yl]-vinyl}-6-methoxy-benzoic acid methyl ester](/img/structure/B6339436.png)
![2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-hydroxy-benzoic acid ethyl ester](/img/structure/B6339443.png)
